2-(1-Piperazinyl)pyrimidine-d8 chemical properties
2-(1-Piperazinyl)pyrimidine-d8 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of 2-(1-Piperazinyl)pyrimidine-d8, a deuterated stable isotope-labeled compound of significant interest in pharmaceutical research and development.
Introduction
2-(1-Piperazinyl)pyrimidine-d8 is the deuterium-labeled form of 2-(1-Piperazinyl)pyrimidine (1-PP), a known metabolite of several psychoactive drugs, including buspirone (B1668070), ipsapirone, gepirone, and tandospirone. Due to the incorporation of eight deuterium (B1214612) atoms, this compound serves as an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-ms (GC-MS).[1] The stable isotope label ensures that its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(1-Piperazinyl)pyrimidine-d8 are summarized below. For comparative purposes, the properties of the non-labeled parent compound are also provided.
2-(1-Piperazinyl)pyrimidine-d8
| Property | Value | Reference |
| Chemical Name | 2-(1-Piperazinyl)pyrimidine-d8 | [2] |
| Synonyms | 1-(2-Pyrimidinyl)piperazine-d8; PmP-d8 | [2] |
| CAS Number | 1309283-31-5 | [1][2][3] |
| Molecular Formula | C₈H₄D₈N₄ | [1][2][3] |
| Molecular Weight | 172.26 g/mol | [1][2][3] |
| Storage Temperature | 2-8°C | [2] |
| Purity | >95% (HPLC) | [4] |
2-(1-Piperazinyl)pyrimidine (Parent Compound)
| Property | Value | Reference |
| Chemical Name | 2-(1-Piperazinyl)pyrimidine | [5][6] |
| Synonyms | 1-(2-Pyrimidinyl)piperazine; 1-PP; PmP | [7] |
| CAS Number | 20980-22-7 | [5][7] |
| Molecular Formula | C₈H₁₂N₄ | [5][7] |
| Molecular Weight | 164.21 g/mol | [5][6] |
| Appearance | Clear yellow liquid after melting | [5] |
| Melting Point | 32-34°C | [5] |
| Boiling Point | 277°C | [5] |
| Density | 1.158 g/mL at 25°C | [5] |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml | [7] |
Biological Context and Applications
Metabolic Origin
The parent compound, 2-(1-Piperazinyl)pyrimidine, is a major active metabolite of several anxiolytic drugs from the azapirone class, including buspirone and tandospirone.[2][7] It is formed through the metabolic cleavage of the parent drug, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in human liver microsomes.[7]
Caption: Metabolic formation of 1-PP from parent azapirone drugs.
Pharmacological Activity of Parent Compound
2-(1-Piperazinyl)pyrimidine is not an inert metabolite; it exhibits its own pharmacological activity, primarily as an antagonist of α2-adrenergic receptors.[7] This activity can contribute to the overall therapeutic and side-effect profile of the parent drug.
Caption: 1-PP acts as an antagonist at α2-adrenergic receptors.
Application as an Internal Standard
The primary application of 2-(1-Piperazinyl)pyrimidine-d8 is as an internal standard in quantitative analytical methods.[1] In a typical workflow for analyzing biological samples (e.g., plasma or urine), a known amount of the deuterated standard is added to each sample before processing. This allows for precise quantification of the unlabeled analyte (the drug's metabolite) by correcting for any analyte loss during sample preparation and for variations in instrument response.
Experimental Protocols
While specific, proprietary experimental protocols from individual laboratories are not publicly available, a generalized workflow for the use of 2-(1-Piperazinyl)pyrimidine-d8 in a bioanalytical LC-MS/MS assay is described below.
General Bioanalytical Workflow (LC-MS/MS)
This workflow outlines the typical steps for quantifying the 1-PP metabolite in a biological matrix using its deuterated analog as an internal standard.
Caption: General workflow for bioanalysis using a deuterated internal standard.
Methodology Details:
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Sample Collection: Biological matrices such as plasma, serum, or urine are collected from subjects in a clinical or preclinical study.
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Internal Standard Spiking: A precise volume of a known concentration of 2-(1-Piperazinyl)pyrimidine-d8 solution is added to each sample, as well as to the calibration standards and quality control samples.
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Extraction: The analyte and internal standard are extracted from the biological matrix. Common techniques include protein precipitation with a solvent like acetonitrile (B52724) or methanol, or liquid-liquid extraction (LLE) to isolate the compounds of interest and remove interfering substances.
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Concentration: The resulting supernatant or organic layer is often evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent.
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LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. A liquid chromatography column separates the analyte from other components. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific mass transitions for both the analyte (1-PP) and the internal standard (1-PP-d8) are monitored.
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Quantification: The peak areas for the analyte and the internal standard are measured. The ratio of the analyte peak area to the internal standard peak area is calculated and plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.
Conclusion
2-(1-Piperazinyl)pyrimidine-d8 is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard enables accurate and precise quantification of its unlabeled counterpart, the active metabolite 1-PP. Understanding its properties, origins, and applications is crucial for the robust bioanalytical method development required in modern drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 2-(1-Piperazinyl)pyrimidine-d8 | LGC Standards [lgcstandards.com]
- 5. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
